molecular formula C16H12ClNO B1593004 6-(Benzyloxy)-4-chloroquinoline CAS No. 863786-01-0

6-(Benzyloxy)-4-chloroquinoline

Cat. No. B1593004
CAS RN: 863786-01-0
M. Wt: 269.72 g/mol
InChI Key: QKGSLISFAMSFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-4-chloroquinoline, also known as 6-chloro-4-benzyloxyquinoline, is a quinoline derivative that has been studied for a variety of applications in the scientific research field. It is a versatile compound that is used in the synthesis of other compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

“6-(Benzyloxy)-4-chloroquinoline” and its derivatives have been studied for their potential antimicrobial properties. These compounds have been synthesized and characterized, showing activity against various microbial strains. The structure-activity relationship is a key focus, aiming to understand how different substitutions on the quinoline ring affect antimicrobial efficacy .

Liquid-Crystalline Materials

The benzyloxy group in compounds like “6-(Benzyloxy)-4-chloroquinoline” plays a significant role in the development of new liquid-crystalline materials. These materials have applications in optical devices and temperature/humidity sensors. The mesomorphic properties of these materials, influenced by the terminal benzyloxy group, are of particular interest for creating advanced liquid crystal displays .

Photochemical Applications

Derivatives of “6-(Benzyloxy)-4-chloroquinoline” have been explored for their photochemical applications. For instance, UV-induced benzyloxy rotamerization has been studied in ortho OH-substituted aryl Schiff bases. This property can be harnessed in the development of photoresponsive materials, which have potential uses in molecular switches and data storage technologies .

Synthesis of Chalcones

Chalcones derivatives, which can be synthesized from compounds like “6-(Benzyloxy)-4-chloroquinoline,” have a wide range of applications in pharmaceutical and medicinal chemistry. These derivatives are valuable for their potential biological activities, including antioxidant and anticancer properties .

properties

IUPAC Name

4-chloro-6-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGSLISFAMSFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CN=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630336
Record name 6-(Benzyloxy)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-4-chloroquinoline

CAS RN

863786-01-0
Record name 6-(Benzyloxy)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-4-chloroquinoline
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)-4-chloroquinoline
Reactant of Route 3
Reactant of Route 3
6-(Benzyloxy)-4-chloroquinoline
Reactant of Route 4
Reactant of Route 4
6-(Benzyloxy)-4-chloroquinoline
Reactant of Route 5
Reactant of Route 5
6-(Benzyloxy)-4-chloroquinoline
Reactant of Route 6
Reactant of Route 6
6-(Benzyloxy)-4-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.